molecular formula C9H8BrN3O2 B13686710 Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13686710
M. Wt: 270.08 g/mol
InChI Key: XJGKDIJPMMVEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. Its structure includes a bromine atom at position 6, a methyl group at position 3, and a methyl carboxylate ester at position 6. The carboxylate group enhances solubility and may serve as a prodrug moiety in pharmaceutical applications.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-5-11-12-8-3-6(9(14)15-2)7(10)4-13(5)8/h3-4H,1-2H3

InChI Key

XJGKDIJPMMVEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C(=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reaction Reagents/Conditions Comments Yield (%)
1 Hydrazide Formation 6-Bromo-3-methylpyridine-2-carboxylic acid + Hydrazine hydrate Conversion to hydrazide intermediate; typically reflux in ethanol or aqueous medium Not always reported
2 Cyclization to Triazolopyridine Hydrazide + Triethyl orthoformate or Sodium hypochlorite (NaOCl) in ethanol Cyclization under mild conditions; NaOCl offers a green oxidative cyclization alternative Up to 73% with NaOCl method
3 Esterification Methanol + Acid catalyst (e.g., H2SO4) or base (e.g., triethylamine) Methyl ester formation; purification by recrystallization or chromatography Typically high yield

Alternative Cyclization Techniques

Recent studies have utilized oxidative cyclization methods employing sodium hypochlorite (NaOCl) in ethanol at room temperature, which is advantageous for its environmental friendliness and operational simplicity. This method involves:

  • Formation of hydrazone intermediate from pyridine carboxylate and hydrazine.
  • Addition of NaOCl to induce oxidative ring closure forming the triazolo-pyridine core.
  • Workup by extraction and chromatographic purification.

Industrial Scale Considerations

Industrial production adapts the above synthetic routes with optimizations such as:

  • Use of continuous flow reactors for improved heat and mass transfer.
  • Automation of reagent addition to control exothermic reactions (e.g., during N-chlorosuccinimide addition in related syntheses).
  • Implementation of stringent quality control including HPLC and NMR for purity and structural confirmation.

Reaction Conditions and Functionalization

Functional Group Transformations

The methyl group at position 3 and the bromine at position 6 allow for further functionalization:

Reaction Type Reagents/Conditions Outcome Yield (%) Notes
Methyl Oxidation KMnO4 in H2O/AcOH Conversion to carboxylic acid derivative 58% Strong oxidant, possible side reactions
N-Alkylation Methyl iodide (MeI), NaH, DMF N1-Methylated triazolopyridine 64% Regioselective alkylation at less hindered nitrogen

Stability Profile

Condition Observation Storage Recommendation
UV Light (254 nm, 24 h) 15% decomposition Protect from UV exposure
Heating (100°C, 48 h in air) <5% degradation Store at 2–8°C under inert atmosphere

Mechanistic Insights into Cyclization

The formation of the triazolo[4,3-a]pyridine ring involves nucleophilic attack of the hydrazide nitrogen on an electrophilic center provided by orthoformate or oxidative agents, followed by ring closure and elimination steps. Oxidative cyclization with NaOCl proceeds via chlorination of hydrazone intermediates, facilitating intramolecular cyclization under mild conditions.

Comparative Analysis with Structural Analogs

Compound Substituent at Position 6 Position of Carboxylate Molecular Formula Notable Differences in Reactivity
Methyl 6-Bromo-3-methyl-triazolo[4,3-a]pyridine-7-carboxylate Bromine Position 7 (ester) C9H8BrN3O2 High electrophilicity at C6; ester hydrolysis moderate
Methyl 6-Bromo-3-methyl-triazolo[4,3-a]pyridine-8-carboxylate Bromine Position 8 (ester) C9H7BrN3O2 Faster ester hydrolysis (t1/2 ~1h); SNAr reactivity higher at C6
Methyl 6-Chloro-3-methyl-triazolo[4,3-a]pyridine-7-carboxylate Chlorine Position 7 (ester) C8H6ClN3O2 Slightly lower steric bulk and electronic effects than bromo analog

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 6-Bromo-3-methylpyridine-2-carboxylic acid or derivatives
Key Reagents Hydrazine hydrate, triethyl orthoformate, methanol, acid/base catalysts
Cyclization Method Thermal or oxidative (NaOCl) cyclization of hydrazide/hydrazone
Purification Recrystallization, column chromatography
Typical Yield 60–75% depending on method and scale
Stability Sensitive to UV light; stable under moderate heating
Analytical Characterization ¹H/¹³C NMR, HPLC, MS, elemental analysis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a primary site for nucleophilic substitution. This reactivity enables functionalization of the pyridine ring:

  • Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) yields 6-amino derivatives. For example, treatment with morpholine under Buchwald-Hartwig conditions produces 6-morpholino analogs with moderate yields (40–60%) .

  • Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) generates 6-alkoxy derivatives. These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diverse C–C bond formations:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in dioxane/water (3:1) at 120°C yields biaryl derivatives. For instance:

Boronic AcidProductYield (%)Reference
Phenylboronic acid6-Phenyl-triazolo-pyridine derivative65
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl) analog58

This method is widely used to introduce aromatic or heteroaromatic groups at position 6 .

Sonogashira Coupling

Alkynylation via Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI as a co-catalyst produces 6-alkynyl derivatives. Reactions are typically conducted in triethylamine at 60–80°C .

Ester Hydrolysis

The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH in methanol/water (1:1) at reflux yields the corresponding carboxylic acid.

  • Acidic Hydrolysis : HCl in dioxane at 60°C provides the acid in comparable yields (75–85%).

Amide Formation

The hydrolyzed carboxylic acid reacts with amines (e.g., benzylamine) via EDCI/HOBt-mediated coupling to form amides. This step is critical for generating derivatives with enhanced biological activity .

Oxidation Reactions

The methyl group on the triazole ring (position 3) can be oxidized to a carboxylic acid using strong oxidizing agents:

  • KMnO₄ in H₂SO₄ : Converts the methyl group to a carboxylate, albeit with moderate yields (50–60%) due to competing over-oxidation.

Comparative Reactivity Analysis

Key structural features influencing reactivity include:

FeatureReactivity Impact
Bromine at C6Enables cross-coupling and nucleophilic substitution
Methyl ester at C7Hydrolyzes to carboxylic acid for further derivatization
Triazole ringEnhances electron-deficient character, stabilizing intermediates in Pd catalysis

Scientific Research Applications

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridine core .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol)
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Target) C₉H₈BrN₃O₂ 6-Br, 3-CH₃, 7-COOCH₃ 286.09
Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₈H₆BrN₃O₂ 6-Br, 7-COOCH₃ (no 3-CH₃) 258.06
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₁BrN₂O₂ Pyrazolo ring, 6-Br, 7-CH₃, 3-COOCH₂CH₃ 283.13
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine C₆H₃BrClN₃ 7-Br, 3-Cl (no carboxylate) 232.47

Key Observations :

  • The 3-methyl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted analog .
  • The 3-chloro substituent in may enhance electrophilicity compared to the methyl group in the target compound, favoring nucleophilic substitution reactions.

Physicochemical and Functional Differences

Lipophilicity and Solubility :

  • The methyl carboxylate in the target compound improves aqueous solubility relative to the non-carboxylated analog .
  • The 3-methyl group increases logP compared to the chloro-substituted compound , which may influence membrane permeability.

Reactivity :

  • The bromine atom at position 6 in all analogs serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • The carboxylate ester in the target compound and can undergo hydrolysis to carboxylic acids, enabling prodrug strategies.

Research and Application Insights

  • Pharmacological Potential: Triazolo-pyridine derivatives are explored as kinase inhibitors or antiviral agents. The methyl carboxylate in the target compound aligns with motifs seen in drug candidates targeting enzyme active sites .
  • Synthetic Utility : The absence of a carboxylate in simplifies its use as a halogenated intermediate in heterocyclic synthesis.
  • Safety Profiles : Ethyl pyrazolo-pyridine derivatives like are labeled for research use only, emphasizing the need for rigorous toxicity studies in triazolo analogs .

Biological Activity

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 256.08 g/mol
  • CAS Number : 108281-78-3

The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of triazolo-pyridine derivatives. For example:

  • A study demonstrated that methyl 6-bromo derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • The compound was found to induce apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

This compound has also been investigated for its effects on the central nervous system. It has been identified as a positive allosteric modulator of certain neurotransmitter receptors:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs) : This compound enhances receptor activity, which could have implications for treating cognitive disorders.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of α7 nAChRs
Anti-inflammatoryReduction in pro-inflammatory markers

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : As a positive allosteric modulator for α7 nAChRs, it enhances cholinergic signaling which is crucial for cognitive functions.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
  • Inflammation Pathway Interference : It inhibits key inflammatory mediators leading to reduced inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.